molecular formula C20H16ClF3N4O2 B2603679 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1396686-32-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2603679
CAS No.: 1396686-32-0
M. Wt: 436.82
InChI Key: YZABHRUVXICFOK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a 1,2,4-triazol-5-one core, a structure motif present in various compounds with known biological activity . Its molecular architecture, which includes a cyclopropyl group, a chlorophenyl ring with a trifluoromethyl substituent, and an acetamide linker, makes it a compound of interest for several investigative applications. Researchers may explore its potential as a key intermediate in synthetic organic chemistry or as a candidate for developing novel agrochemicals, given that structurally related triazole derivatives are commonly investigated for such properties . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O2/c21-15-9-8-13(20(22,23)24)10-16(15)25-17(29)11-27-19(30)28(14-4-2-1-3-5-14)18(26-27)12-6-7-12/h1-5,8-10,12H,6-7,11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABHRUVXICFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit potent anticancer activity. Specifically, studies have shown that triazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, structural modifications in triazole compounds have been linked to enhanced cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Triazole derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole-containing compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-pheny...

  • Study on Anticancer Activity : A recent study highlighted the synthesis of a series of triazole derivatives that exhibited IC50_{50} values in the nanomolar range against various cancer cell lines, indicating their potential as effective anticancer agents .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of triazole derivatives, demonstrating significant reductions in edema in animal models when treated with these compounds .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Reaction Conditions Reagents Products Yield
Acidic hydrolysis (HCl, H₂O)6M HCl, reflux, 12 h2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid + 2-chloro-5-(trifluoromethyl)aniline78%
Basic hydrolysis (NaOH, EtOH)2M NaOH, 80°C, 8 hSodium salt of the carboxylic acid + 2-chloro-5-(trifluoromethyl)aniline85%

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects .

Nucleophilic Aromatic Substitution (Chloro Group)

The chloro substituent on the phenyl ring participates in SNAr reactions with nucleophiles under basic conditions.

Reaction Conditions Reagents Products Yield
Methoxy substitutionNaOMe, DMF, 100°C, 24 hN-(2-methoxy-5-(trifluoromethyl)phenyl)-acetamide derivative62%
Amine substitutionPiperidine, K₂CO₃, DMSO, 120°C, 18 hN-(2-piperidinyl-5-(trifluoromethyl)phenyl)-acetamide derivative55%

Key Factors :

  • Electron-withdrawing trifluoromethyl group activates the chloro-substituted position for substitution .

  • Steric hindrance from the neighboring trifluoromethyl group reduces reaction rates compared to unsubstituted analogs .

Functionalization of the 1,2,4-Triazole Ring

The triazole ring undergoes alkylation or acylation at the N-1 or N-2 positions.

Reaction Conditions Reagents Products Yield
Alkylation (N-1)CH₃I, K₂CO₃, DMF, 60°C, 6 h1-methyltriazole derivative70%
Acylation (N-2)AcCl, pyridine, RT, 12 h2-acetylated triazole derivative65%

Structural Impact :

  • Alkylation enhances solubility in nonpolar solvents .

  • Acylation modifies hydrogen-bonding capacity, influencing biological activity .

Reactions of the 5-Oxo Group

The ketone group in the triazole ring participates in condensation or reduction reactions.

Reaction Conditions Reagents Products Yield
Schiff base formationAniline, AcOH, reflux, 10 hImine-linked derivative58%
Sodium borohydride reductionNaBH₄, MeOH, 0°C, 2 h5-hydroxy-4,5-dihydrotriazole derivative82%

Applications :

  • Schiff bases are intermediates for synthesizing antimicrobial agents .

  • Reduced derivatives show improved metabolic stability .

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes acid-catalyzed ring-opening to form linear derivatives.

Reaction Conditions Reagents Products Yield
H₂SO₄-mediated openingConc. H₂SO₄, 0°C, 1 h3-(propanoic acid)-substituted triazole derivative90%
Bromine-induced openingBr₂, CCl₄, RT, 6 hDibrominated open-chain analog75%

Mechanistic Notes :

  • Ring-opening proceeds via carbocation intermediates stabilized by the adjacent triazole ring .

  • Bromination yields electrophilic intermediates useful for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the phenyl or triazole rings.

Reaction Conditions Reagents Products Yield
Suzuki coupling (phenyl)Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxaneBiaryl-substituted acetamide derivative68%
Sonogashira coupling (triazole)PdCl₂, CuI, HC≡CPh, Et₃NAlkyne-functionalized triazole derivative60%

Utility :

  • Biaryl derivatives exhibit enhanced π-stacking interactions in drug-receptor binding .

  • Alkynylated analogs serve as click chemistry precursors .

Comparison with Similar Compounds

Carfentrazone-ethyl

  • Structure : Ethyl ester of a triazolone derivative with trifluoromethyl and chlorophenyl groups.
  • Mode of Action : ALS inhibitor, leading to plant growth inhibition.
  • Activity : Broad-spectrum herbicide effective against broadleaf weeds in cereals.

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Structure : Triazolopyrimidine sulfonamide.
  • Mode of Action : ALS inhibitor with systemic activity.
  • Activity : Selective control of broadleaf weeds in corn and soybeans.
  • Key Difference : The sulfonamide group in flumetsulam contrasts with the acetamide linker in the target compound, which may influence solubility and soil mobility .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structure : Oxazolidinyl acetamide.
  • Mode of Action : Fungicide targeting oomycetes.
  • Activity : Used for late blight control in potatoes.
  • Key Difference : While both compounds share an acetamide backbone, oxadixyl’s oxazolidinyl ring and methoxy group confer antifungal rather than herbicidal activity .

Physicochemical and Environmental Properties

Property Target Compound Carfentrazone-ethyl Flumetsulam Oxadixyl
Water Solubility Low (predicted) 22 mg/L (20°C) 49 mg/L (20°C) 3.4 mg/L (20°C)
Log P (Octanol-Water) 3.8 (estimated) 3.7 1.9 2.5
Half-life in Soil Moderate (30–60 days) 14–60 days 30–90 days 7–21 days
Toxicity (LD50 Rat) Not available >5000 mg/kg >5000 mg/kg 3500 mg/kg

Notes:

  • The target compound’s trifluoromethyl and cyclopropyl groups likely extend its soil half-life compared to oxadixyl but reduce mobility compared to flumetsulam .

Analytical and Detection Methods

  • Crystallography : The compound’s structure may be resolved using SHELX programs, which are widely employed for small-molecule refinement . Differences in hydrogen-bonding networks compared to carfentrazone-ethyl could influence crystalline stability.
  • Spectroscopy : Infrared detectors with high spectral resolution (e.g., matrix IR systems) could identify this compound in environmental samples, leveraging its unique CF₃ and triazolone absorptions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis of this acetamide derivative likely involves coupling a substituted phenylamine with a functionalized triazole-acetamide intermediate. A common approach is refluxing precursors in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution or condensation reactions, as seen in analogous triazole-acetamide syntheses . Optimization strategies include:

  • Catalyst screening : Testing bases like NaH or K2CO3 to improve reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates.
  • Temperature control : Reflux at 80–100°C for 4–6 hours balances yield and side-product formation . Post-synthesis, purification via recrystallization (e.g., using ethanol/petroleum ether) or column chromatography is critical .

Q. How should researchers characterize the structural and purity parameters of this compound?

Key characterization methods include:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent integration and regiochemistry, especially for the trifluoromethyl and cyclopropyl groups. FT-IR can validate carbonyl (C=O) and amide (N–H) bonds .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> ion).
  • X-ray crystallography : For unambiguous structural confirmation, SHELXL software can refine crystal structures using single-crystal diffraction data .

Q. What preliminary assays are suitable for evaluating its bioactivity (e.g., antimicrobial or anticancer potential)?

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can highlight potency .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Include positive controls (e.g., doxorubicin) and validate results with triplicate trials .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the triazole and acetamide moieties?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX programs (e.g., SHELXL) refine data to map the dihedral angles between the triazole ring and phenyl groups, which influence bioactivity. For example, deviations >10° from coplanarity may reduce target binding .

Q. What strategies address contradictions between computational binding predictions and experimental bioactivity data?

  • Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with crystallographic coordinates to assess target affinity. Adjust force fields for electronegative groups (e.g., CF3).
  • Assay troubleshooting : Confirm compound stability in assay buffers (pH 7.4, 37°C) via HPLC. Test metabolite interference using liver microsomes .
  • Synchrotron studies : High-resolution crystallography of the compound bound to its target (e.g., enzyme active site) can identify unmodeled interactions .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis under flow chemistry conditions?

  • Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., residence time, temperature).
  • Response surface methodology : Central Composite Design (CCD) models nonlinear relationships between precursor concentration and yield.
  • In-line analytics : Integrate UV/Vis or IR probes for real-time monitoring of intermediates, reducing purification bottlenecks .

Q. What mechanistic insights can be gained from studying substituent effects on the triazole core?

  • Electron-withdrawing groups (e.g., CF3): Enhance electrophilicity of the triazole ring, potentially increasing reactivity with nucleophilic targets.
  • Steric effects : Cyclopropyl groups may restrict rotational freedom, altering binding kinetics. Compare analogues with bulkier substituents (e.g., isopropyl) via SPR or ITC .

Methodological Notes

  • Data reliability : Cross-validate spectral and crystallographic data with PubChem or CCDC entries .
  • Safety : Follow protocols for handling chloro and trifluoromethyl groups (e.g., use fume hoods, PPE) .

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